Cas no 865-34-9 (Lithium methoxide)

Lithium methoxide structure
Lithium methoxide structure
Product Name:Lithium methoxide
CAS No:865-34-9
MF:CH4LiO
MW:38.9828605651855
MDL:MFCD00036357
CID:93315
PubChem ID:24882243
Update Time:2024-10-26

Lithium methoxide Chemical and Physical Properties

Names and Identifiers

    • Lithium methoxide
    • Methanol, lithium salt
    • Lithium methanolate
    • Methanol, lithium salt (1:1)
    • Lithium methoxide, 2.20 M solution in methanol, SpcSeal
    • lithium hydroxide monohydrate
    • lithium methoxide solution
    • lithium methylate
    • LITHIUMMETHOXID
    • Lithiummethoxide,min.
    • Methoxylithium
    • LIOME
    • liom
    • lithium methylat
    • Lithium methoxide, pure, 2.2M (10 wt%) solution in methanol, AcroSeal(R)
    • LiOCH3
    • LITHIUMMETHOXIDE
    • KSC491A5L
    • JILPJDVXYVTZDQ-UHFFFAOYSA-N
    • TRA0040719
    • LS60290
    • Q1226073
    • Lithium methoxide (6CI, 7CI)
    • Methanol, lithium salt (8CI, 9CI)
    • Lithium methoxide,98%
    • MFCD00036357
    • lithium;methanolate
    • Lithium methoxide 10% solution in methanol
    • 865-34-9
    • NS00079872
    • AKOS015840118
    • BCP29450
    • Lithium Methoxide (ca.10% in Methanol)
    • Lithium methanolate;Methanol, lithium salt
    • Lithium methanolate; Lithium methylate; Methoxylithium
    • Lithium methylate solution
    • s11669
    • L0304
    • EINECS 212-737-7
    • DTXSID00890529
    • MDL: MFCD00036357
    • Inchi: 1S/CH4O.Li/c1-2;/h2H,1H3;
    • InChI Key: GLXCXYZWVRLFFY-UHFFFAOYSA-N
    • SMILES: [Li].OC

Computed Properties

  • Exact Mass: 38.03440
  • Monoisotopic Mass: 38.03439315g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 4.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.817 g/mL at 25 °C
  • Melting Point: 500°C
  • Boiling Point: 64.6 °C
  • Flash Point: Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • Solubility: Soluble in methanol.
  • Stability/Shelf Life: Stable, but reacts violently with water. Highly flammable. Store under dry inert gas.
  • PSA: 23.06000
  • LogP: 0.04670
  • Sensitiveness: Moisture Sensitive
  • Color/Form: 1.0 M in methanol
  • Solubility: Not determined

Lithium methoxide Security Information

Lithium methoxide Customs Data

  • Customs Data:

    United Statescustoms code:

    2905199090

    Summary:

    HTS:2905199090.Saturated Monohydric Acyclic Alcohols And Their Derivatives, Nesoi.Rate general: 3.7%13/.Rate special: Free (A,AU,BH,CA,CL,CO,E,IL,J,JO,K,KR,MA,MX,OM,P,PA,PE,SG)

Lithium methoxide Pricemore >>

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Lithium methoxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 23 °C
Reference
The Deazidoalkoxylation: Sequential Nucleophilic Substitutions with Diazidated Diethyl Malonate
Biallas, Phillip; et al, Journal of Organic Chemistry, 2019, 84(3), 1654-1663

Production Method 2

Reaction Conditions
1.1 -
2.1 Catalysts: Methyllithium
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 3

Reaction Conditions
1.1 -
2.1 Catalysts: Butyllithium
Reference
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Production Method 4

Reaction Conditions
1.1 -
2.1 -
3.1 Catalysts: Butyllithium
Reference
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride
2.1 -
3.1 -
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 6

Reaction Conditions
1.1 -
2.1 -
3.1 -
4.1 Catalysts: Butyllithium
Reference
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Production Method 7

Reaction Conditions
1.1 Catalysts: Butyllithium
Reference
Reaction of n-, sec-, and tert-butyllithium with dimethoxyethane (DME): a correction
Fitt, John J.; et al, Journal of Organic Chemistry, 1984, 49(1), 209-10

Production Method 8

Reaction Conditions
1.1 Catalysts: Methyllithium
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 9

Reaction Conditions
1.1 Catalysts: Butyllithium
Reference
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
Reference
Addition of heteroatom nucleophiles to ketene dimers
Ibrahim, Ahmad A.; et al, ARKIVOC (Gainesville, 2021, (8), 130-144

Production Method 11

Reaction Conditions
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 12

Reaction Conditions
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 13

Reaction Conditions
1.1 Catalysts: Butyllithium
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 14

Reaction Conditions
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 15

Reaction Conditions
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 16

Reaction Conditions
1.1 -
2.1 Catalysts: 1-Hexyn-1-yllithium
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride
2.1 -
3.1 -
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 18

Reaction Conditions
1.1 -
2.1 Reagents: Sodium cyanoborohydride
3.1 -
4.1 -
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 19

Reaction Conditions
1.1 -
2.1 Reagents: Sodium cyanoborohydride
3.1 -
4.1 -
Reference
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Production Method 20

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 1 h, -78 °C; 1 h, reflux; -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h
Reference
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

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(CAS:865-34-9)LITHIUM METHOXIDE
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Amadis Chemical Company Limited
(CAS:865-34-9)Lithium methoxide
A1207277
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Quantity:200g/100g/500g/500ml
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